Product packaging for (Cyclohexylethynyl)benzene(Cat. No.:)

(Cyclohexylethynyl)benzene

Cat. No.: B14117503
M. Wt: 184.28 g/mol
InChI Key: ZIQWQSCQELMUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Cyclohexylethynyl)benzene is a high-purity organic compound of interest in advanced chemical research and development. This molecule, characterized by an ethynyl bridge connecting a benzene ring and a cyclohexyl group, serves as a valuable building block in organic synthesis and materials science. Its structure suggests potential utility in the development of liquid crystals, given that similar cyclohexyl- and ethynylbenzene derivatives are commonly employed in the design of advanced organic materials with specific electro-optical properties . Researchers also value this compound as a key intermediate in pharmaceutical chemistry, where its rigid, linear geometry can be utilized to create novel molecular scaffolds for drug discovery . The compound is provided with a documented purity of ≥97% and is intended for use in laboratory research settings only . Handling should be performed by qualified professionals in a well-ventilated laboratory, using appropriate personal protective equipment. This compound is strictly for research and further manufacturing applications and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16 B14117503 (Cyclohexylethynyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

2-cyclohexylethynylbenzene

InChI

InChI=1S/C14H16/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-10H2

InChI Key

ZIQWQSCQELMUKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclohexylethynyl Benzene and Its Derivatives

Established Catalytic Routes for Alkyne Formation

Traditional methods for synthesizing aryl alkynes have relied heavily on transition-metal-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a cornerstone in the synthesis of arylalkynes, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst, and is carried out in the presence of an amine base under mild conditions. wikipedia.orglibretexts.org

The catalytic cycle is understood to involve two interconnected cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., iodobenzene) to form a Pd(II) species. Simultaneously, in the copper cycle, the terminal alkyne (e.g., cyclohexylacetylene) reacts with the Cu(I) co-catalyst to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, transferring the acetylenic group to the palladium center. The final step is reductive elimination from the Pd(II) complex, which yields the desired product, (Cyclohexylethynyl)benzene, and regenerates the active Pd(0) catalyst. libretexts.org

The reaction's reliability and tolerance for a wide range of functional groups have made it a go-to method for synthesizing complex molecules. wikipedia.org Variations of the Sonogashira coupling have been developed, including copper-free versions, to address specific substrate needs and improve reaction efficiency. libretexts.org

Table 1: Key Components of the Sonogashira Coupling for this compound

Component Role Example
Aryl Halide Electrophile Iodobenzene
Terminal Alkyne Nucleophile Cyclohexylacetylene
Palladium Catalyst Main Catalyst Pd(PPh₃)₂Cl₂
Copper Co-catalyst Activates Alkyne Copper(I) iodide (CuI)

Copper-Catalyzed Oxidative Cross-Coupling Processes

Copper catalysis offers a powerful alternative to palladium for alkyne synthesis, often proceeding through different mechanistic pathways such as oxidative cross-coupling. These reactions can directly couple a terminal alkyne with an aromatic C-H bond, avoiding the need for pre-functionalized aryl halides.

One prominent example is the Glaser-Hay coupling, which involves the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, typically using a copper catalyst, a base, and an oxidant like oxygen. rsc.orgorganic-chemistry.orgthieme-connect.com While this produces dimers, related methodologies have been developed for cross-coupling.

More direct routes involve the copper-catalyzed C-H alkynylation of arenes. nih.govacs.org In these processes, a copper catalyst facilitates the coupling of a terminal alkyne with an unactivated C-H bond of an arene like benzene (B151609). nih.govnih.gov For instance, Cu(II)-mediated ortho-C-H alkynylation of arenes with terminal alkynes provides a direct method to prepare aryl alkynes. nih.govresearchgate.net The reaction often requires a directing group on the arene to achieve regioselectivity, but methods for non-directed arenes, particularly electron-deficient ones, have also been established using O₂ as the oxidant under mild conditions. acs.org These methods provide a more atom-economical route to compounds like this compound compared to traditional cross-coupling reactions that require halogenated starting materials. nih.gov

Photoredox Catalysis in Alkyne Synthesis

Visible-light photoredox catalysis has emerged as a sustainable and powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. usp.brsigmaaldrich.com This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates. usp.br Both transition metal complexes (e.g., of iridium, ruthenium, and copper) and organic dyes are used as photocatalysts. usp.brbeilstein-journals.org

In the context of alkyne synthesis, photoredox catalysis can be merged with transition metal catalysis (e.g., copper, palladium, or rhodium) to access novel reactivity. rsc.orgacs.orgnih.gov Specifically for the synthesis of this compound, a copper-based photoredox system has been demonstrated. uni-regensburg.de In a representative reaction, a copper(II) complex, such as [CuII(dmp)₂Cl]Cl, can act as a precursor for the active Cu(I) photocatalyst. Under irradiation with visible light (e.g., blue LEDs), the catalyst can facilitate the coupling of an aryl halide with a terminal alkyne. This method offers a more economic and robust alternative to some traditional catalytic systems. uni-regensburg.de The reaction proceeds under mild, room-temperature conditions, highlighting the green chemistry advantages of this methodology. sigmaaldrich.comuni-regensburg.de

Emerging Metal-Free and Green Chemistry Approaches

Recent research has focused on developing synthetic methods that are more environmentally benign, avoiding the use of heavy metals and harsh reagents. These strategies often employ novel activation modes to achieve high efficiency and selectivity.

Stereodivergent Alkyne Hydrofluorination with Brønsted Acid Reagents

The introduction of fluorine into organic molecules can dramatically alter their biological properties. A significant challenge has been the synthesis of vinyl fluorides with precise control over stereochemistry. A metal-free strategy for the hydrofluorination of alkynes, including this compound, has been developed using simple Brønsted acid reagents. nih.govnih.gov

This method utilizes an inexpensive and stable reagent, 2,6-dichloropyridinium tetrafluoroborate (B81430), which acts as a tunable source for the hydrofluorination process. nih.gov By carefully selecting the reaction conditions, such as the solvent and temperature, chemists can control the stereochemical outcome to selectively produce either the E or Z isomer of the resulting vinyl fluoride (B91410). nih.gov For this compound, mechanistic studies and DFT calculations support that the reaction proceeds through a vinyl cation intermediate. The E- and Z-vinyl fluoride products are formed under kinetic and thermodynamic control, respectively, allowing for stereodivergent synthesis. nih.gov This approach is notable for its operational simplicity, scalability, and tolerance of various functional groups. nih.govacs.org

Table 2: Conditions for Stereodivergent Hydrofluorination of this compound

Desired Isomer Control Type Conditions Outcome
E-vinyl fluoride Kinetic Less polar solvent (e.g., Chloroform), lower temperature Favors E-product

Direct Hydrogen Atom Transfer Photocatalysis for Alkynylation

Direct Hydrogen Atom Transfer (HAT) photocatalysis is an emerging strategy for the functionalization of typically inert C-H bonds. This method offers a powerful, atom-economical way to form carbon-carbon bonds without the need for pre-functionalized starting materials. The process involves a photocatalyst that, upon light excitation, can abstract a hydrogen atom from an aliphatic C-H bond, generating a carbon-centered radical.

In the context of alkynylation, a photocatalyst such as tetrabutylammonium (B224687) decatungstate can be used to generate an alkyl radical from a C-H bond (e.g., on a cyclohexane (B81311) ring). This radical can then be trapped by an alkynylating agent, such as an ethynylbenzene derivative bearing a sulfonyl group. The subsequent loss of a sulfonyl radical yields the internal alkyne product. This approach enables the alkynylation of strong, unactivated aliphatic C(sp³)–H bonds under mild, metal-free conditions. While not yet explicitly reported for the direct synthesis of this compound from cyclohexane and phenylacetylene (B144264) in a single step, the methodology provides a clear blueprint for creating derivatives by coupling various hydrocarbon feedstocks with alkynyl partners.

Regioselective and Stereoselective Control in this compound Synthesis

The ability to control the spatial arrangement of atoms (stereoselectivity) and the position of chemical bond formation (regioselectivity) is paramount in modern synthetic chemistry. For a molecule like this compound, which features an unsymmetrical internal alkyne, these controls dictate the final structure and properties of its derivatives.

Control of E and Z Isomer Formation in Hydrofunctionalization

Hydrofunctionalization of the alkyne bond in this compound can lead to the formation of vinyl derivatives, which can exist as E (entgegen) or Z (zusammen) geometric isomers. The selective synthesis of one isomer over the other is a significant challenge. Recent advancements in metal-free alkyne hydrofluorination have demonstrated that stereodivergent synthesis is achievable by manipulating reaction conditions to favor either kinetic or thermodynamic pathways. chemrxiv.orgnih.govresearchgate.net

Under kinetic control, the reaction proceeds through the lowest energy transition state to form the less stable product, which in this case is typically the E-isomer resulting from a syn-addition. nih.gov Conversely, thermodynamic control allows the initially formed products to equilibrate to the most stable isomer, generally the Z-isomer. nih.gov The choice of reagent and reaction conditions, such as temperature and time, allows for the selective formation of either the E or Z product. nih.gov For instance, in hydrofluorination using protic tetrafluoroborates, the E-vinyl fluoride is the kinetic product, while the Z-vinyl fluoride is the thermodynamically favored product, with isomerization being facilitated by the presence of BF₃. nih.gov

Table 1: Conditions Influencing E/Z Isomer Selection in Alkyne Hydrofluorination

Product Isomer Controlling Factor Typical Conditions Mechanism
E-Isomer Kinetic Control Lower temperatures, shorter reaction times. The syn-protonation of the alkyne leads to an ion pair intermediate that undergoes rapid fluorination before it can isomerize. nih.gov

| Z-Isomer | Thermodynamic Control | Higher temperatures, longer reaction times. | The initially formed E-isomer isomerizes to the more stable Z-isomer via dissociation and re-association of the fluoride. nih.gov |

Steric Influence on Regioselectivity in Hydrometallation Reactions

Hydrometallation involves the addition of a metal-hydride bond across the alkyne. In an unsymmetrical alkyne like this compound, the metal can add to either of the two alkyne carbons, leading to two different constitutional isomers (regioisomers). The steric bulk of the substituents on the alkyne—the cyclohexyl group versus the phenyl group—plays a crucial role in determining the regioselectivity of this addition. nih.govmasterorganicchemistry.com

Generally, the incoming metal group will preferentially add to the less sterically hindered carbon of the alkyne, while the hydride adds to the more hindered carbon. nih.govmasterorganicchemistry.com This is particularly evident in hydroboration reactions. The use of bulky hydroborating agents, such as dialkylboranes (R₂BH) like 9-Borabicyclo[3.3.1]nonane (9-BBN), enhances this selectivity. masterorganicchemistry.com The large steric profile of the reagent minimizes unfavorable interactions by adding to the less encumbered position.

In the case of this compound, the cyclohexyl group is sterically more demanding than the phenyl group. Therefore, in a magnesium-catalyzed hydroboration, the borylation occurs selectively at the carbon adjacent to the phenyl group. researchgate.net This regioselectivity is driven by the steric difference between the two substituents, directing the formation of the major regioisomer where the boryl group is attached to the phenyl-substituted carbon. researchgate.net

Table 2: Steric Effects on Regioselectivity in the Hydrometallation of this compound

Reaction Type Reagents Major Regioisomer Rationale
Hydroboration Dibutylmagnesium (B73119) (cat.), Pinacolborane Boron adds to the carbon adjacent to the phenyl group. The active catalytic species, a magnesium hydride, adds across the alkyne with the bulky magnesium complex attaching to the less sterically hindered phenyl-substituted carbon. Subsequent σ-bond metathesis transfers the boryl group to this position. researchgate.net

| Hydroalkynylation | NiH/DPPF catalyst, silyl-substituted alkynyl bromides | Increasing steric hindrance of the incoming alkyne substituent favors α-selective products. | A pronounced steric effect on regioselectivity is observed, where larger groups on the coupling partner influence the site of addition. chinesechemsoc.org |

Mechanistic Elucidation of this compound Formation Pathways

Understanding the step-by-step sequence of bond-breaking and bond-forming events—the reaction mechanism—is critical for optimizing existing synthetic methods and designing new ones. The formation of this compound and its derivatives proceeds through various reactive intermediates, depending on the synthetic approach.

Vinyl Cation Intermediates in Hydrofluorination

The hydrofluorination of alkynes, including precursors to this compound derivatives, has been shown through mechanistic and computational studies to proceed via a vinyl cation intermediate. chemrxiv.orgnih.gov This pathway involves a stepwise AdE2-type (bimolecular electrophilic addition) mechanism. nih.gov

The process is initiated by the syn-protonation of the alkyne triple bond by a strong acid, which is the rate-determining step. nih.gov This addition generates a transient, highly reactive vinyl cation intermediate. This dicoordinated carbocation is then trapped by a fluoride anion to form the final vinyl fluoride product. nih.govresearchgate.net The ability to selectively form either the E or Z isomer is explained by the behavior of this intermediate. The E-product is formed under kinetic control from the initial ion pair, while the Z-product arises from the isomerization of this intermediate to a more stable configuration before fluorination under thermodynamic control. nih.gov Evidence for the existence of vinyl cations includes the observation of C-H insertion reactions, which are characteristic of these high-energy intermediates. nih.gov

Radical Intermediates in Photocatalytic Processes

Photocatalytic methods offer a powerful, modern approach to forming C-C bonds under mild conditions. The synthesis of compounds like this compound via photocatalysis would likely involve radical intermediates. chemrxiv.orgresearchgate.net These processes use visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) events to generate radicals from otherwise stable precursors. chemrxiv.org

A plausible pathway could involve two parallel radical generation events. First, an aryl radical (phenyl radical) could be generated from an aryl halide precursor (e.g., chlorobenzene) via reductive activation by the excited photocatalyst. chemrxiv.org Concurrently, an alkyl radical (cyclohexyl radical) can be formed from cyclohexane through a hydrogen atom transfer (HAT) process, initiated by the photocatalyst or another species in the reaction. researchgate.net While direct coupling of a phenyl radical and a cyclohexyl radical on an ethynyl (B1212043) scaffold is one possibility, other pathways, such as the coupling of an aryl radical to an alkyne, are also well-established. researchgate.net The specific intermediates and pathway would be determined by the chosen substrates and photocatalytic system.

σ-Bond Metathesis in Organo-Alkaline Earth Metal-Mediated Syntheses

Organo-alkaline earth metals, particularly magnesium-based reagents, are effective catalysts for alkyne functionalization. The key mechanistic step in many of these transformations is σ-bond metathesis, a process where bonds are exchanged in a concerted, four-membered transition state without a change in the metal's oxidation state. researchgate.netroyalsocietypublishing.org

A notable example is the hydroboration of this compound catalyzed by dibutylmagnesium. researchgate.net The catalytic cycle is proposed to initiate with a σ-bond metathesis reaction between the catalyst precursor, dibutylmagnesium (Bu₂Mg), and pinacolborane (HBpin) to generate an active butylmagnesium hydride species. researchgate.net This magnesium hydride then undergoes a syn-hydromagnesiation with the this compound alkyne, forming a vinyl magnesium intermediate. The regioselectivity of this step is dictated by sterics, as discussed previously. The cycle is completed by a second σ-bond metathesis event, where the vinyl magnesium intermediate reacts with another molecule of pinacolborane. This step regenerates the magnesium hydride catalyst and releases the final alkenylborane product. researchgate.net This sequence of hydromagnesiation followed by σ-bond metathesis provides an efficient pathway to functionalized alkene products. researchgate.netrsc.org

Reactivity and Transformational Chemistry of Cyclohexylethynyl Benzene

Hydrofunctionalization Reactions of the Alkyne Moiety

Hydrofunctionalization, the addition of H–X across the alkyne, is a fundamental transformation. For unsymmetrical internal alkynes like (Cyclohexylethynyl)benzene, the primary challenges are controlling regioselectivity (which carbon atom receives the 'X' group) and stereoselectivity (the geometric arrangement of the resulting alkene).

The synthesis of vinyl fluorides is of significant interest in medicinal chemistry, and direct hydrofluorination of alkynes is an atom-economical approach. nih.gov this compound has served as a key substrate in the development of stereodivergent hydrofluorination methods, which allow for the selective formation of either the E or Z isomer of the resulting fluoroalkene. nih.govchemrxiv.org

Research has shown that reagent and solvent choice are critical in directing the stereochemical outcome. nih.gov For instance, using 2,6-dichloropyridinium tetrafluoroborate (B81430) in a polar solvent like 1,2-dichloroethane (B1671644) (DCE) preferentially yields the (Z)-1-cyclohexyl-2-fluoro-2-phenylethene. nih.gov Conversely, switching to a less polar solvent such as chloroform (B151607) can reverse the selectivity, favoring the formation of the E-isomer. nih.gov This control is often rationalized by the intermediacy of a vinyl cation, where the reaction can be guided by either kinetic or thermodynamic control depending on the conditions. nih.govchemrxiv.org

Some hydrofluorination methods utilize coinage metal catalysts, such as silver(I) or gold(I) complexes, which can facilitate the anti-addition of HF across the alkyne, typically leading to (Z)-vinyl fluorides. nih.govacs.org In the case of aryl alkyl alkynes, gold-catalyzed systems often deliver the fluorine atom to the carbon adjacent to the alkyl group (β to the aryl group). nih.gov Metal-free conditions using reagents like HBF₄•Et₂O have also been developed, providing moderate to good E-selectivity. nih.gov

Table 1: Selected Conditions for Stereodivergent Hydrofluorination of this compound

Reagent/CatalystSolventTemperaturePredominant IsomerYieldE/Z RatioReference
2,6-dichloropyridinium tetrafluoroborate1,2-Dichloroethane (DCE)AmbientZ~82%1:16.2 nih.gov
2,6-dichloropyridinium tetrafluoroborateChloroform (CHCl₃)AmbientE~42%20:1 nih.gov
HBF₄•Et₂ODichloromethane (DCM)AmbientE~48%>20:1 nih.gov
AgFNot SpecifiedNot SpecifiedZGoodHigh Z-selectivity nih.gov

Note: Yields and ratios are approximate and can vary based on specific reaction parameters. Data is compiled from studies on this compound and analogous aryl-alkyl alkynes.

Hydromagnesiation and hydroboration are powerful methods for introducing magnesium and boron, respectively, onto the alkyne backbone. These transformations create versatile organometallic and organoboron intermediates that can be used in a wide range of subsequent reactions, including cross-coupling and oxidation.

Hydromagnesiation: The addition of a magnesium-hydride bond across the alkyne can be catalyzed by magnesium-based reagents. For instance, dibutylmagnesium (B73119) (Bu₂Mg) in the presence of pinacolborane (HBpin) has been shown to effect the syn-selective hydroboration of internal alkynes, proceeding through a proposed hydromagnesiation intermediate. rsc.orgresearchgate.net In the reaction with this compound, the regioselectivity is primarily governed by sterics, with the magnesium adding to the less hindered, phenyl-adjacent carbon. rsc.orgresearchgate.net The resulting vinyl magnesium species can then undergo σ-bond metathesis to yield the hydroborated product. rsc.org

Hydroboration: The addition of a boron-hydride bond is a cornerstone of synthetic chemistry. With unsymmetrical internal alkynes, controlling the regioselectivity of boron addition is crucial. pearson.com For this compound, the use of sterically demanding boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) typically results in the boron atom adding to the carbon atom bearing the phenyl group (α-position), as the phenyl group is sterically less demanding than the cyclohexyl group. organic-chemistry.org However, catalyst systems can invert this selectivity. Cobalt complexes with specific diphosphine ligands have been developed that exhibit unusual regioselectivity, favoring the placement of the boron at the carbon adjacent to the cyclohexyl group (β-position) with excellent cis-β-addition selectivity. This allows for the synthesis of trisubstituted alkenylboronates that are otherwise difficult to access. nih.gov

Table 2: Regioselectivity in Hydroboration of this compound

Reagent/CatalystBoron SourceSelectivityProduct TypeReference
9-BBN9-BBNα-addition (Boron on Ph-side)Alkenylborane organic-chemistry.orgorganic-chemistry.org
Co-complex with diphosphine ligandPinacolborane (HBpin)β-addition (Boron on Cy-side)Alkenylboronate ester
Dibutylmagnesium (catalytic)Pinacolborane (HBpin)α-addition (Boron on Ph-side)Alkenylboronate ester rsc.orgresearchgate.net

Transition Metal-Catalyzed Transformations

The carbon-carbon triple bond in this compound is highly amenable to transformations catalyzed by transition metals, enabling a range of reactions from further C-C bond formation to controlled reductions.

While this compound is often synthesized via a Sonogashira cross-coupling, its derivatives can serve as substrates for further coupling reactions. For example, the vinylboronate esters produced from its hydroboration are excellent partners in Suzuki-Miyaura cross-coupling reactions. nih.gov This two-step sequence (hydroboration followed by Suzuki coupling) allows for the stereoselective synthesis of complex, tetrasubstituted alkenes. Similarly, vinyl halides derived from hydrohalogenation can participate in various cross-coupling protocols like Heck or Stille reactions.

The reduction of the alkyne moiety in this compound can be controlled to produce either the corresponding (Z)-alkene or the fully saturated alkane.

Partial Reduction to (Z)-Alkene: Stereoselective partial reduction to the (Z)-alkene, (Z)-1-cyclohexyl-2-phenylethene, is classically achieved using a poisoned catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). iitk.ac.inlscollege.ac.inlibretexts.org This catalyst system facilitates the syn-addition of hydrogen across the triple bond and is deactivated enough to prevent over-reduction of the resulting alkene. libretexts.orgmasterorganicchemistry.com

Complete Reduction to Alkane: Full reduction of the triple bond to a single bond, yielding 1-cyclohexyl-2-phenylethane, can be accomplished using more active hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. libretexts.org These conditions readily reduce both the alkyne and the intermediate alkene.

Table 3: Hydrogenation Strategies for this compound

CatalystReagentProductSelectivityReference
Lindlar's CatalystH₂(Z)-1-Cyclohexyl-2-phenylethenePartial Reduction (Alkyne to cis-Alkene) iitk.ac.inlscollege.ac.in
Palladium on Carbon (Pd/C)H₂1-Cyclohexyl-2-phenylethaneComplete Reduction (Alkyne to Alkane) libretexts.org
Platinum(IV) Oxide (PtO₂)H₂1-Cyclohexyl-2-phenylethaneComplete Reduction (Alkyne to Alkane) libretexts.org

Photochemical and Radical-Mediated Transformations

The alkyne functional group is an excellent acceptor for radical species. rsc.orgresearchgate.net These transformations can be initiated by light (photochemistry) or by radical initiators, enabling the formation of C-C and C-heteroatom bonds under mild conditions. rsc.orgresearchgate.netsioc-journal.cn

A prominent example is the thiol-yne reaction, a type of "click chemistry" where a thiol adds across the alkyne. nih.govsemanticscholar.org This reaction typically proceeds via a radical chain mechanism and can be initiated by UV light, often in the presence of a photoinitiator. nih.govrsc.org The initial addition of a thiyl radical to this compound forms a vinyl sulfide. Depending on the reaction conditions and stoichiometry, a second thiol molecule can add, leading to a dithioether product. The regioselectivity of the initial addition can often be controlled, with anti-Markovnikov addition (sulfur adding to the more sterically accessible carbon) being common. nih.gov These reactions are highly efficient and tolerant of various functional groups, making them valuable for materials science and bioconjugation. nih.govrsc.org

Photoredox-Catalyzed Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of organic molecules, and this compound has been shown to be a competent substrate in several such transformations. nih.govrsc.orgresearchgate.netfrontiersin.org These reactions are typically initiated by the excitation of a photocatalyst with visible light, which then engages in single-electron transfer (SET) processes to generate reactive radical intermediates from otherwise stable precursors. beilstein-journals.org

One notable example is the photoredox-catalyzed C(sp)-C(sp3) coupling of terminal alkynes with redox-active esters. In a study demonstrating this methodology, this compound was successfully coupled with a redox-active ester derived from a carboxylic acid. rsc.org This reaction, catalyzed by a copper-photoredox system, proceeds under mild conditions and showcases the utility of this alkyne as a handle for the introduction of alkyl groups.

Another significant application is the late-stage functionalization of C-H bonds. In a novel approach to aryl C-H bond diazomethylation, this compound was utilized as a substrate. acs.org This reaction employs a photoredox catalyst, such as Ru(bpy)₃(PF₆)₂, to generate a diazomethyl radical that can then functionalize aromatic C-H bonds. The reaction proceeds efficiently at room temperature under visible light irradiation. acs.org

The table below summarizes key findings in the photoredox-catalyzed functionalization involving this compound and related systems.

Reaction Type Substrates Catalyst/Conditions Product Yield Reference
C(sp)-C(sp3) CouplingThis compound, Redox-active esterCu-photoredox catalystAlkylated alkyne64% rsc.org
C-H DiazomethylationThis compoundRu(bpy)₃(PF₆)₂, NaHCO₃, CH₃CN, white LEDsDiazomethylated areneNot explicitly reported for this substrate, but the general method is effective. acs.org

Decarboxylative Coupling Reactions

Decarboxylative coupling has become a cornerstone of modern organic synthesis, providing a strategic advantage by utilizing readily available and often inexpensive carboxylic acids as coupling partners. wikipedia.org These reactions typically involve the extrusion of carbon dioxide from a carboxylic acid to generate a carbon-centered radical or organometallic species, which then participates in bond formation. nih.gov While direct examples of this compound undergoing decarboxylative coupling are not extensively detailed in the cited literature, the principles of this reaction type are broadly applicable to its constituent parts—the terminal alkyne and the substituted benzene (B151609) ring.

Decarboxylative cross-coupling reactions can be facilitated by various transition metals, including palladium and copper, as well as through photoredox catalysis. chemrxiv.orgnih.gov For instance, the coupling of alkynyl carboxylic acids with aryl halides is a known transformation that proceeds via a decarboxylative mechanism to form diaryl acetylenes. Conversely, aryl carboxylic acids can be coupled with various partners.

Recent advancements have also demonstrated the power of electrophotocatalytic decarboxylative C-H functionalization of heteroarenes with various carboxylic acids, highlighting the broad scope of this methodology. researchgate.net Iron-catalyzed decarboxylative cross-coupling of native carboxylic acids with nucleophilic partners under photochemical conditions has also been reported as a versatile method for C-C, C-O, and C-N bond formation. nih.gov

The general scheme for a decarboxylative coupling involving a terminal alkyne and a carboxylic acid is depicted below, illustrating the potential for this compound to engage in such transformations.

Reaction Type General Reactants Catalyst/Conditions General Product Significance Reference
Decarboxylative AlkynylationAryl Halide, Alkynyl Carboxylic AcidPd or Cu catalyst, BaseDiarylacetyleneForms C(sp²)-C(sp) bonds. wikipedia.org
Decarboxylative AlkylationHeteroarene, Aliphatic Carboxylic AcidElectrophotocatalysis, CeCl₃Alkylated HeteroareneBroad scope for C-H functionalization. researchgate.net
Decarboxylative Cross-CouplingCarboxylic Acid, Nucleophile (Arene, Alcohol, Amine)Fe(III) salt, PhotochemicalC-C, C-O, or C-N coupled productUses inexpensive and non-toxic iron catalyst. nih.gov

Functionalization of the Phenyl and Cyclohexyl Moieties

Beyond the reactivity of the alkyne unit, the phenyl and cyclohexyl groups of this compound offer further sites for chemical modification. The ability to selectively functionalize these moieties is crucial for the synthesis of more complex molecular architectures.

Stereoselective Functionalization of Cyclic Subunits

The stereoselective functionalization of the cyclohexyl ring in this compound is a challenging yet potentially rewarding transformation for generating chiral molecules. The conformational flexibility of the cyclohexane (B81311) ring and the presence of multiple C-H bonds necessitate highly selective catalysts and reaction conditions to control both regio- and stereoselectivity.

While the reviewed literature does not provide specific examples of stereoselective functionalization of the cyclohexyl moiety within the this compound framework, the principles of stereoselective synthesis in similar systems are well-established. Such transformations often rely on chiral catalysts or reagents that can differentiate between enantiotopic or diastereotopic positions on the cyclohexane ring. The term stereoselectivity refers to the preference for the formation of one stereoisomer over another. khanacademy.org For a reaction to be stereospecific, the stereochemistry of the starting material must dictate the stereochemistry of the product. khanacademy.org

Future research in this area could explore the use of chiral transition metal catalysts or organocatalysts to effect, for example, asymmetric C-H activation or hydrogenation of the cyclohexyl ring in this compound, leading to the synthesis of enantiomerically enriched derivatives.

Theoretical and Computational Investigations of Cyclohexylethynyl Benzene Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic structure and predicting the reactivity of (Cyclohexylethynyl)benzene. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Applications for Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions involving this compound. mdpi.com By solving the Kohn-Sham equations, DFT can provide accurate electronic structures and energies for reactants, transition states, and products, offering a detailed map of the reaction pathway. mdpi.com

DFT calculations are instrumental in understanding various aspects of reaction mechanisms:

Activation Energies and Reaction Kinetics: DFT can be used to calculate the energy barriers of reaction steps, which are crucial for determining reaction rates. For instance, in the Sonogashira coupling to synthesize this compound, DFT can elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps.

Intermediate Stability: The stability of intermediates along a reaction coordinate can be assessed. In transition metal-catalyzed reactions, the geometry and electronic structure of organometallic intermediates involving the this compound moiety can be modeled.

Solvent Effects: The influence of the solvent on the reaction mechanism can be incorporated into DFT calculations using continuum solvation models or by explicitly including solvent molecules. This is particularly important for reactions in solution, where solvent-solute interactions can significantly alter reaction energetics. sioc-journal.cn

Different functionals within DFT, such as hybrid functionals (e.g., B3LYP) and meta-GGA functionals, can be employed depending on the specific system and properties of interest. mdpi.com The choice of basis set is also critical for obtaining accurate results.

Ab Initio Methods in Elucidating Molecular Behavior

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for studying the molecular behavior of this compound. mdpi.com These methods, while often more computationally demanding than DFT, can offer higher accuracy for certain properties. numberanalytics.comresearchgate.net

Key ab initio methods and their applications include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a starting point for more advanced calculations. It considers the average repulsion between electrons but neglects electron correlation.

Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation by adding a correction to the Hartree-Fock energy. MP2 is often used to study intermolecular interactions and has been applied to systems like benzene (B151609) clusters. nih.govnih.gov

Coupled Cluster (CC) Theory: Coupled cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. arxiv.org They are used for benchmark calculations on smaller systems to validate the results of less computationally expensive methods.

An exhaustive study on benzene clusters at the MP2/6-31++G(∗∗) level of theory has examined the relative strengths of CH-π and π-π interactions, which govern the formation of these aggregates. nih.gov For larger systems, methods like the molecular tailoring approach (MTA) have been employed to make these computationally intensive calculations feasible. nih.gov

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of the cyclohexyl group in this compound gives rise to a complex potential energy surface with multiple minima and transition states. numberanalytics.com Understanding this energy landscape is crucial for predicting the molecule's preferred shapes and how it interconverts between them. numberanalytics.comorganicchemistrytutor.com

The primary conformations of the cyclohexane (B81311) ring are the chair, boat, and twist-boat forms. The chair conformation is the most stable due to minimized angle and torsional strain. maricopa.edu In this compound, the ethynylbenzene substituent can occupy either an axial or equatorial position on the cyclohexane ring.

Equatorial Conformer: The substituent is pointing away from the ring, which is generally the more stable conformation for bulky substituents to minimize steric hindrance (1,3-diaxial interactions). maricopa.edu

Axial Conformer: The substituent is pointing perpendicular to the plane of the ring, leading to greater steric clashes with the axial hydrogens.

Computational methods can map the potential energy surface by systematically changing the dihedral angles of the molecule and calculating the energy at each point. nih.gov This allows for the identification of stable conformers (local minima) and the energy barriers for interconversion (saddle points). numberanalytics.com The relative energies of these conformations determine their population at a given temperature.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and intermolecular interactions of this compound molecules in condensed phases. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, revealing details about their interactions and collective properties.

Intermolecular interactions in systems containing this compound are governed by a combination of forces: harvard.edu

Van der Waals Interactions: These are weak, short-range forces arising from temporary fluctuations in electron density and are significant for the nonpolar cyclohexyl and phenyl groups. harvard.edu

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of two rings align.

CH-π Interactions: The C-H bonds of the cyclohexyl group can interact with the π system of the benzene ring.

MD simulations can be used to study various phenomena, including:

Liquid Structure: The arrangement of molecules in the liquid state, including radial distribution functions that describe the probability of finding a molecule at a certain distance from another.

Diffusion: The self-diffusion coefficients of this compound can be calculated, providing insight into its mobility. nii.ac.jp

Aggregation: Simulations can reveal how molecules of this compound might aggregate or self-assemble in solution.

The accuracy of MD simulations depends on the quality of the force field used to describe the inter- and intramolecular potentials. nii.ac.jp For systems like benzene and cyclohexane mixtures, specific potential parameters have been developed to accurately reproduce experimental properties like density and self-diffusion coefficients. nii.ac.jp

Computational Prediction of Stereochemical Outcomes and Regioselectivity

Computational chemistry offers powerful tools for predicting the stereochemical outcomes and regioselectivity of reactions involving this compound. nih.govrsc.org This predictive capability is invaluable for designing synthetic routes that yield the desired products with high selectivity. chemrxiv.org

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of electrophilic aromatic substitution on the benzene ring of this compound, computational methods can predict which carbon atom is most susceptible to attack. This is often done by calculating properties that reflect the local reactivity of the atoms, such as:

Atomic Partial Charges: The distribution of electron density in the molecule can indicate which atoms are more electron-rich and therefore more nucleophilic.

Fukui Functions: These indices, derived from conceptual DFT, quantify the change in electron density at a particular site upon the addition or removal of an electron, indicating its susceptibility to electrophilic or nucleophilic attack. mdpi.com

Wheland Intermediates (Arenium Ions): The relative energies of the possible carbocation intermediates formed during electrophilic attack can be calculated. The most stable intermediate corresponds to the major reaction pathway. researchgate.net

Stereoselectivity , the preference for the formation of one stereoisomer over another, can also be predicted. For reactions involving the creation of new stereocenters, computational models can calculate the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product, according to the Curtin-Hammett principle.

Machine learning models, trained on large datasets of reactions, are also emerging as powerful tools for predicting regioselectivity and site-selectivity with high accuracy. nih.govchemrxiv.org

Theoretical Interpretations of Spectroscopic Data for Mechanistic Insights

Computational methods are essential for interpreting experimental spectroscopic data and linking it to the underlying molecular structure and reaction mechanisms. eurjchem.com By simulating spectra for proposed intermediates and transition states, it is possible to identify these transient species in experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). Comparing calculated and experimental NMR data can help to confirm the structure of products and intermediates.

Infrared (IR) and Raman Spectroscopy: Vibrational frequencies and intensities can be calculated to predict the IR and Raman spectra of this compound and related species. mdpi.com The calculated spectrum of a proposed intermediate can be compared to experimental spectra to verify its presence. For example, changes in the C≡C stretching frequency can provide insight into the electronic environment of the alkyne bond during a reaction.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and predict UV-Vis absorption spectra. This can be useful for studying the electronic transitions in the molecule and how they are affected by chemical transformations.

By correlating spectroscopic data with computational models, a more complete and detailed picture of the reaction mechanism can be obtained. scispace.com

Cyclohexylethynyl Benzene As a Building Block in Advanced Chemical Architectures

Polymerization Strategies and Macromolecular Engineering

The presence of the terminal alkyne and the phenyl group allows (cyclohexylethynyl)benzene to be incorporated into macromolecular structures through various polymerization strategies. Its rigid nature is particularly useful for creating polymers with defined shapes and properties.

Synthesis of Conjugated Polymers and Oligomers

This compound is a suitable monomer for the synthesis of conjugated polymers and oligomers, which are materials of significant interest for their electronic and optical properties. The primary method for incorporating this building block is through palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds.

One of the most utilized methods is the Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org In this context, the this compound molecule can react with a dihalogenated aromatic or heteroaromatic comonomer. This polycondensation reaction results in the formation of poly(aryleneethynylene)s (PAEs), a class of conjugated polymers known for their applications in organic electronics. libretexts.org The rigid ethynyl (B1212043) linkage maintains conjugation along the polymer backbone, while the cyclohexyl and phenyl groups act as side substituents that influence the polymer's solubility, morphology, and intermolecular packing. researchgate.net

Other cross-coupling reactions like the Heck reaction, which couples an unsaturated halide with an alkene, also provide pathways for creating conjugated systems, although the Sonogashira reaction is more direct for alkyne-containing monomers. wikipedia.orgorganic-chemistry.org The ability to create polymers with alternating this compound units and other aromatic systems allows for precise tuning of the final material's properties, such as the HOMO/LUMO energy levels and fluorescence. beilstein-journals.orgresearchgate.net

Table 1: Polymerization Strategies Involving this compound Motif

Polymerization Method Role of this compound Comonomer Example Resulting Polymer Class
Sonogashira Coupling Terminal Alkyne Monomer 1,4-Diiodobenzene Poly(aryleneethynylene)
Heck Coupling (If modified to vinyl) Dihalogenated Arene Poly(phenylenevinylene) derivative
Alkyne Cyclotrimerization Alkyne Monomer (Self-condensation) Hyperbranched Polyarylene

Cross-Linking and Network Formation in Polymer Design

The ethynyl group in this compound serves as a reactive site for cross-linking polymer chains, transforming linear polymers into robust three-dimensional networks. acs.org This process significantly alters the material's properties, typically increasing its thermal stability, mechanical strength, and solvent resistance, at the cost of reduced flexibility. acs.org

A primary method for cross-linking using alkyne functionalities is through cyclotrimerization. oup.com In this reaction, three alkyne units react, often with the aid of a transition metal catalyst, to form a benzene (B151609) ring. acs.org When this compound units are pendant on polymer chains, their cyclotrimerization creates strong, covalent links between the chains, forming a thermoset material. This strategy can produce highly cross-linked, hyperbranched polyarylenes with good solubility and abundant terminal groups. oup.com

Another approach is the thiol-yne "click" reaction, where a thiol group reacts with an alkyne. nih.govacs.org If a polymer is functionalized with this compound and then reacted with a dithiol compound, a cross-linked network is formed. nih.govresearchgate.net This method is known for its high efficiency and tolerance to various functional groups. The resulting cross-linking density can be controlled to produce materials with tailored mechanical properties, ranging from soft elastomers to more rigid materials. acs.orgacs.org

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. The distinct architecture of this compound, with its separate aliphatic and aromatic domains, makes its motif a compelling component in the design of self-assembling systems and host-guest complexes.

This compound Motifs in Self-Assembly

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by weak intermolecular interactions. For molecules containing the this compound motif, several non-covalent forces can direct this process. A key interaction is the C–H/π interaction, a weak type of hydrogen bond between a "soft acid" C-H bond and a "soft base" π-system, like a benzene ring. rsc.org In this case, the C-H bonds of the cyclohexyl group can interact favorably with the π-electron cloud of the phenyl group of an adjacent molecule. rsc.orgacs.org

These interactions, along with van der Waals forces, guide the molecules to pack in specific, ordered arrangements in the solid state. analis.com.my Studies on similar molecules have shown that the interplay between bulky aliphatic groups (like cyclohexyl) and planar aromatic rings can lead to the formation of well-defined supramolecular structures, such as linear polymeric chains or more complex 2D layers. rsc.orgscispace.com The rigid ethynyl linker ensures that the cyclohexyl and phenyl groups maintain a fixed distance and orientation, which is crucial for predictable and well-organized self-assembly.

Influence of Molecular Architecture on Binding Properties

In host-guest chemistry, a larger "host" molecule binds a smaller "guest" molecule within a cavity or cleft. The unique structure of the this compound motif significantly influences its potential role in such systems. The combination of a rigid, planar aromatic ring and a bulky, flexible aliphatic group within the same molecule creates a bifunctional binding surface.

The phenyl group can participate in π-π stacking interactions with other aromatic guests or hosts. analis.com.my Meanwhile, the cyclohexyl group provides a non-polar, sterically bulky component that can engage in hydrophobic or van der Waals interactions. The presence of both rigid and flexible components is known to be a key factor in binding selectivity. nih.gov A host or guest containing this motif can therefore exhibit complex binding behavior, potentially interacting with different parts of a partner molecule simultaneously.

The rigid ethynyl linker is critical, as it pre-organizes the binding groups (phenyl and cyclohexyl) into a fixed geometry. researchgate.netnih.gov This rigidity reduces the entropic penalty upon binding, often leading to stronger and more selective host-guest complexation compared to more flexible analogues. acs.org For instance, the fixed distance between the aromatic "pincer" and the cyclohexyl group could create a well-defined binding pocket for specific guests.

Table 2: Supramolecular Interactions and Their Influence

Interaction Type Participating Groups Effect on Architecture
C–H/π Interaction C-H (Cyclohexyl) and π-system (Phenyl) Directs crystal packing and self-assembly. rsc.orgrsc.org
π-π Stacking Phenyl group with another aromatic system Stabilizes host-guest complexes and polymer packing.
Hydrophobic Interactions Cyclohexyl group Drives association in polar solvents; space-filling in solid state.
van der Waals Forces Entire molecule General contribution to molecular packing and binding. analis.com.my

Precursor in Organic Electronic and Optoelectronic Materials Synthesis

The structural and electronic properties of this compound make it an excellent precursor for advanced materials used in organic electronics and optoelectronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgsigmaaldrich.com

Organic compounds with aryl groups connected by linear acetylene (B1199291) linkers are central to this field due to their efficient charge transport and luminescence properties. researchgate.net The rigid, conjugated structure of the phenylethynyl unit helps to create materials with a small HOMO-LUMO gap, which is essential for semiconducting behavior. researchgate.netconnectedpapers.com By incorporating the this compound unit into larger conjugated systems, such as the polymers and oligomers described in section 5.1.1, chemists can fine-tune the electronic properties of the final material.

The cyclohexyl group, while not conjugated, plays a crucial role. It enhances the solubility of the resulting polymers, which is critical for solution-based processing techniques used to fabricate thin-film devices. researchgate.net Furthermore, the steric bulk of the cyclohexyl substituent can control the intermolecular packing of polymer chains in the solid state, which in turn affects charge mobility. While strong intermolecular interactions like C-H/π can lead to less dynamic motion and better charge transport, the bulky nature of the cyclohexyl group can also be used to prevent excessive aggregation, which might otherwise quench fluorescence in emissive materials. rsc.orgpsu.edu Therefore, the use of this compound as a precursor allows for a multi-faceted approach to designing functional organic materials, balancing electronic properties, processability, and solid-state morphology. acs.orgresearchgate.net

Design and Synthesis of π-Conjugated Systems

π-conjugated systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across multiple atoms. This delocalization imparts unique electronic and optical properties, making these materials fundamental to applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ucm.esmdpi.com The incorporation of the this compound moiety into these systems serves to modify and control the electronic properties and the solid-state packing of the resulting oligomers and polymers.

The primary method for integrating this compound or its constituent parts into larger conjugated frameworks is through transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly prominent in this context. wikipedia.org This reaction allows for the precise and efficient construction of complex aryl-alkynyl architectures. rsc.org

Research has demonstrated the synthesis of various π-conjugated oligomers using building blocks structurally related to this compound. For instance, Sonogashira coupling has been successfully employed to synthesize C4-alkynylisoxazoles. In one study, ethynylcyclohexane (B1294493) was coupled with 3,5-disubstituted-4-iodoisoxazoles using a palladium catalyst to produce the desired 4-(cyclohexylethynyl)-3,5-disubstituted-isoxazole products in high yields. rsc.orgresearchgate.net This demonstrates how the cyclohexylethynyl unit can be appended to a heterocyclic core, a common strategy in the design of functional organic materials.

The following table summarizes a representative Sonogashira coupling reaction to form a structure containing the cyclohexylethynyl moiety.

Reactant 1Reactant 2Catalyst SystemProductYield (%)Reference
4-Iodo-3,5-diphenylisoxazoleEthynylcyclohexanePd(acac)₂/PPh₃, CuI, TEA4-(Cyclohexylethynyl)-3,5-diphenylisoxazole98% rsc.orgresearchgate.net

Furthermore, cross-conjugated systems, where multiple conjugation pathways exist within a single molecule, have been synthesized using aryl-ethynyl components. In these structures, the electronic properties can sometimes be "switched" by external stimuli. For example, oligomers containing 1,4-diaryl-1,3-butadiyne linkers have been prepared where the conjugation path can be altered through protonation. beilstein-journals.org The rigid nature of the this compound unit makes it an attractive candidate for inclusion in such switchable molecular wires and advanced materials. The synthesis of these materials often relies on coupling reactions like Glaser-Hay oxidative dimerization or various palladium-catalyzed cross-couplings. beilstein-journals.org

Application in Liquid Crystal Chemistry and Mesogen Development

Liquid crystals (LCs) are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. wikipedia.org Molecules that can form this state, known as mesogens, typically possess an anisotropic, calamitic (rod-like) or discotic (disc-like) shape. tcichemicals.com This molecular anisotropy is a key factor that leads to the formation of ordered yet fluid phases like the nematic and smectic phases. beilstein-journals.org

The structure of this compound is highly relevant to the design of calamitic liquid crystals. It features:

A rigid core composed of the phenyl and ethynyl groups.

A non-polar, flexible (in terms of its conformational possibilities) cyclohexyl group that acts as a terminal wing.

This combination of a rigid core and a flexible terminal group is a classic design principle for thermotropic liquid crystals. beilstein-journals.org The cyclohexyl-phenyl unit is a well-established mesogenic core, and the addition of the linear acetylene linker helps to extend the molecular length and enhance the structural anisotropy, which are crucial for achieving stable liquid crystalline phases (mesophases). google.com

Patents have been filed for liquid crystal monomers that are derivatives of (trans-4-alkylcyclohexyl)phenylacetylene. patentguru.com These molecules are designed for use in liquid crystal displays, where properties like birefringence and dielectric anisotropy are critical. The ethynyl linker (acetylene) plays a significant role in modulating these properties. For instance, liquid crystals containing ethynyl and other heterocyclic moieties have been shown to exhibit improved mesomorphic behavior and large birefringence. sciencescholar.us

The general structure of a mesogen based on the this compound framework often involves attaching a second phenyl ring and a terminal polar group (like a cyano or alkoxy group) to achieve the desired liquid crystalline properties. The synthesis of such molecules typically involves a Sonogashira coupling reaction to connect the substituted aryl halide with an appropriate alkyne.

Core StructureKey FeaturesResulting PropertyReference
(trans-4-alkylcyclohexyl)phenylacetyleneRigid rod-like shape, high anisotropyNematic liquid crystal phase patentguru.com
Bistolanes (diarylacetylenes)Extended π-conjugation, rigid structurePhotoluminescent liquid crystals mdpi.com
Cyclohexylbenzene derivativesEstablished mesogenic coreThermotropic liquid crystallinity google.com

The development of these materials is driven by the need for new liquid crystals for advanced applications, including high-speed displays and tunable optical devices. mdpi.com The ability to engineer molecules like this compound derivatives allows for precise control over the physical properties of the resulting materials, enabling their use in next-generation technologies. mdpi.com

Advanced Spectroscopic and Analytical Methods for Mechanistic and Structural Elucidation of Cyclohexylethynyl Benzene

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly effective for identifying functional groups and monitoring their transformations during chemical reactions. youtube.com These two techniques are often complementary.

For (Cyclohexylethynyl)benzene, the most characteristic vibrational modes are associated with the alkyne and the aromatic ring.

C≡C Stretch : The carbon-carbon triple bond stretch is a key diagnostic peak. In the IR spectrum, this absorption is typically weak and appears in the range of 2100-2260 cm⁻¹. researchgate.net In the Raman spectrum, the C≡C stretch is often a strong and sharp band, making Raman spectroscopy particularly useful for studying alkynes. youtube.com

Aromatic C-H Stretch : The stretching vibrations of the C-H bonds on the benzene (B151609) ring are observed above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. nih.gov

Aromatic C=C Stretch : The in-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to characteristic bands around 1500 and 1600 cm⁻¹. nih.gov

Aliphatic C-H Stretch : The C-H stretching vibrations of the cyclohexyl group appear below 3000 cm⁻¹.

IR and Raman spectroscopy can be used to monitor reactions such as the hydrogenation of the triple bond, which would be indicated by the disappearance of the C≡C stretching frequency and the appearance of new peaks corresponding to C=C or C-C bonds.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
AlkyneC≡C Stretch2100-2260 (weak) researchgate.netStrong, sharp band
AromaticC-H Stretch3030-3100 nih.gov-
AromaticC=C Stretch~1600, ~1500 nih.gov~1586 rsc.org
CyclohexylC-H Stretch<3000-

Mass Spectrometry for Reaction Product Identification and Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. researchgate.net For this compound, the molecular formula is C₁₄H₁₆, corresponding to a monoisotopic mass of approximately 184.1252 Da. rsc.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 184. Fragmentation may occur through various pathways, such as the loss of the cyclohexyl group or cleavage of the benzene ring.

Coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is invaluable for analyzing the products of reactions involving this compound. rsc.org By identifying the masses of the products, it is possible to confirm the outcome of a reaction and deduce the underlying reaction pathway. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of unknown products and intermediates. researchgate.netaps.org

X-ray Crystallography for Definitive Molecular Structure Determination

Catalytic Roles and Ligand Design Incorporating Cyclohexylethynyl Benzene

(Cyclohexylethynyl)benzene as a Component in Ligand Frameworks for Organometallic Catalysis

A comprehensive review of scientific literature indicates that the incorporation of this compound as a foundational component in the rational design of ligand frameworks for organometallic catalysis is not a prominent area of research. The chemical nature of the this compound molecule itself offers insight into this observation. The ethynyl (B1212043) (alkyne) group is a highly reactive functional group, susceptible to a wide array of transformations such as addition, cyclization, and coupling reactions under catalytic conditions.

Consequently, a ligand framework containing this moiety would likely lack the necessary stability to remain intact throughout a catalytic cycle. Instead of acting as an inert coordinating scaffold for a metal center, the alkyne group would be prone to participating in the reaction as a substrate, leading to ligand degradation or the formation of undesired products. Therefore, this compound is almost exclusively employed as a substrate or reagent in catalytic reactions rather than as a stable, structural component of a catalyst's ligand system.

There is a lack of available scientific reports on the specific design and synthesis of novel ligands that are structurally built from the this compound molecule. Research in ligand synthesis typically focuses on incorporating stable coordinating atoms (like phosphorus, nitrogen, or sulfur) into robust backbones that can withstand catalytic conditions. beilstein-journals.org

Given the absence of ligands derived from this compound, there are no corresponding applications in stereo- or regioselective catalysis to report. The control of stereoselectivity and regioselectivity is a critical aspect of modern catalysis, often achieved through meticulously designed chiral or sterically demanding ligands that create a specific environment around the metal center. mdpi.com

Participation in Metal-Hydride Catalysis

This compound serves as a key substrate in reactions involving metal-hydride catalysis, particularly in hydrometallation reactions. In these processes, a metal-hydride bond adds across the carbon-carbon triple bond of the alkyne.

A notable example is the syn-hydromagnesiation of this compound. In this reaction, the regioselectivity of the addition is effectively controlled by the steric difference between the phenyl and cyclohexyl substituents. Current time information in Bangalore, IN.rsc.org The active catalyst, a butylmagnesium hydride species, can be generated in situ from the reaction between dibutylmagnesium (B73119) (Bu₂Mg) and pinacolborane (HB(pin)). Current time information in Bangalore, IN. This leads to the preferential formation of one regioisomer over the other. Current time information in Bangalore, IN.rsc.org Similarly, alkaline earth metal hydrides, such as specific calcium and strontium hydride complexes, have been shown to be active for the hydrogenation and hydrometallation of unsaturated molecules, including alkynes. Current time information in Bangalore, IN.rsc.org

Table 1: Regioselective Hydromagnesiation of this compound Current time information in Bangalore, IN.rsc.org
SubstrateReagentsCatalyst SystemKey Outcome
This compoundDibutylmagnesium (Bu₂Mg), Pinacolborane (HB(pin))In situ generated Butylmagnesium HydrideRegioselective syn-hydromagnesiation controlled by steric hindrance.

Photoredox Catalysis Utilizing this compound or its Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. This compound and its derivatives are valuable participants in these reactions, typically acting as radical acceptors or partners in coupling reactions.

Research has demonstrated the use of this compound in copper-photoredox-catalyzed C(sp)-C(sp³) coupling reactions. In these transformations, redox-active esters are coupled with terminal alkynes like this compound to form new carbon-carbon bonds. ethz.ch The reaction proceeds under visible light irradiation, and the desired coupled product is isolated following chromatographic purification. ethz.ch

Furthermore, derivatives such as (2-cyclohexylethynyl)benzene have been synthesized via photoredox-catalyzed methods. One such method involves the visible-light-induced reductive decarboxylative alkynylation, which couples activated carboxylic acid derivatives with alkynes under biomolecule-compatible conditions. lookchem.com The compound has also been noted as a substrate in the context of developing methods for late-stage C-H bond functionalization. lookchem.com In a different application, an isotopically labeled version, (cyclohexylethynyl-1-¹³C)benzene, was utilized in studies related to the intracellular synthesis of indoles, showcasing the compound's compatibility with complex biological environments under photocatalytic conditions. uomustansiriyah.edu.iq

These examples highlight the utility of the this compound scaffold in photoredox-catalyzed reactions, where the alkyne moiety serves as a versatile handle for constructing more complex molecular architectures.

Table 2: Applications of this compound in Photoredox Catalysis
Compound/DerivativeCatalytic SystemReaction TypeReference
This compoundCu-Photoredox CatalystC(sp)-C(sp³) Coupling with Redox-Active Esters ethz.ch
(2-Cyclohexylethynyl)benzeneVisible-Light Photoredox Catalyst (e.g., Ru(bpy)₃²⁺)Reductive Decarboxylative Alkynylation lookchem.com
(Cyclohexylethynyl-1-¹³C)benzeneVisible-Light Photoredox Catalyst (e.g., Ru(bpy)₃²⁺)Intracellular Synthesis of Indoles uomustansiriyah.edu.iq

Future Directions and Emerging Research Avenues for Cyclohexylethynyl Benzene Chemistry

Integration into Bio-orthogonal and Biocompatible Chemical Transformations

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govescholarship.org The development of such reactions has been instrumental in studying biomolecules in their natural environments. nih.gov Key requirements for these reactions are high selectivity, rapid kinetics under physiological conditions, and the biological inertness of the reacting functional groups. nih.gov

The alkyne group in (Cyclohexylethynyl)benzene is a prime candidate for bioorthogonal transformations. The most prominent of these is the azide-alkyne cycloaddition. researchgate.net This reaction comes in two main variants: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netmdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While highly efficient, the cytotoxicity of copper has limited its application within the internal space of living cells. nih.gov However, research into new, highly efficient, and biocompatible copper-stabilizing ligands is creating opportunities for intracellular protein modification. nih.gov This could allow this compound derivatives to be used for labeling biomolecules within the cytoplasm of cells like E. coli. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This metal-free version of click chemistry is highly favorable for biocompatible reactions as it avoids the issue of copper toxicity. unm.edu SPAAC utilizes strained cycloalkynes, most notably cyclooctynes, which react rapidly with azides without a catalyst. escholarship.orgunm.edu The sterically hindered nature of this compound could be exploited to achieve selective reactions. For instance, steric hindrance has been shown to influence the reactivity in SPAAC, allowing for orthogonal labeling strategies where sterically demanding alkynes react selectively with certain azides. researchgate.net Future research could explore the design of this compound-based probes where the cyclohexyl group fine-tunes the reactivity and selectivity in complex biological systems. researchgate.netnih.gov

The development of novel bioorthogonal reactions remains a vibrant area of research. researchgate.net Integrating the this compound scaffold into these new transformations could lead to advanced tools for chemical biology. mdpi.comnih.gov

Development of Sustainable and Scalable Synthetic Routes

The primary route to this compound and related diarylalkynes is the Sonogashira cross-coupling reaction. researchgate.net While effective, traditional Sonogashira protocols often rely on homogeneous palladium catalysts, copper co-catalysts, and organic solvents, which present environmental and cost concerns. researchgate.netnumberanalytics.com Future research is focused on developing greener and more scalable synthetic methods.

Key areas of development include:

Greener Solvents and Conditions: A significant push is being made to replace hazardous organic solvents. researchgate.net Research has demonstrated successful Sonogashira couplings in environmentally benign solvents like water or even under solvent-free conditions. researchgate.netresearchgate.netrsc.org For example, using water as a solvent or employing biomass-derived solvents can significantly reduce the environmental impact. researchgate.netresearchgate.net

Heterogeneous and Ligand-Free Catalysis: To simplify product purification and enable catalyst recycling, there is a strong interest in heterogeneous catalysts. numberanalytics.comrsc.org Palladium nanoparticles supported on materials like carbon, silica, or polymers have shown high catalytic activity and can be easily separated from the reaction mixture. numberanalytics.com Ligand-free approaches are also being explored to reduce costs and environmental impact. numberanalytics.com

Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free alternative to traditional solution-phase synthesis. thieme-connect.dersc.org These methods use mechanical force to initiate reactions, often leading to shorter reaction times and higher efficiency. thieme-connect.deolemiss.edu The mechanochemical Sonogashira coupling, including protocols using calcium carbide as a solid acetylene (B1199291) source, represents a promising avenue for the sustainable synthesis of diarylethynes like this compound. thieme-connect.de

Alternative Energy Sources: Microwave-assisted synthesis and flow chemistry are being applied to accelerate Sonogashira reactions, improve yields, and enable continuous manufacturing processes, which are highly desirable for industrial scale-up. numberanalytics.com

The table below summarizes some of the emerging sustainable approaches for diarylalkyne synthesis.

Synthesis StrategyCatalyst/PromoterKey Advantages
Aqueous Phase Synthesis Water-soluble palladium complexes (e.g., Pd/TPPMS)Eliminates organic solvents, potential for catalyst recycling. rsc.org
Heterogeneous Catalysis Palladium nanoparticles on solid supports (e.g., Pd/C)Easy catalyst separation and reuse, reduced metal contamination. numberanalytics.com
Mechanochemistry Ball-milling with Pd catalystsSolvent-free, often faster reaction times, high yields. thieme-connect.dersc.org
Microwave-Assisted Synthesis Palladium catalystsRapid heating, reduced reaction times, improved yields. numberanalytics.com
Flow Chemistry Immobilized palladium catalystsContinuous production, improved efficiency and safety. numberanalytics.com

Synergistic Application of Computational and Experimental Methodologies

The combination of computational chemistry, particularly Density Functional Theory (DFT), with experimental work is becoming an indispensable tool for advancing organic synthesis. researchgate.netacs.org This synergy provides deep mechanistic insights that can guide the development of new catalysts and reactions. rsc.org

For this compound and related alkynes, computational studies can elucidate:

Reaction Mechanisms: DFT calculations can map out the entire reaction pathway for catalytic cycles like the Sonogashira coupling or alkyne hydrofluorination. researchgate.netnih.gov This allows researchers to understand the role of each component, identify rate-determining steps, and predict how changes in ligands or substrates will affect the outcome. rsc.orgresearchgate.net For example, studies have detailed the oxidative addition and reductive elimination steps in palladium-catalyzed reactions and explored the feasibility of different catalytic pathways. researchgate.netresearchgate.net

Stereoselectivity and Regioselectivity: In reactions like hydroboration or hydrofluorination of unsymmetrical alkynes, computational models can predict and explain the observed stereochemical outcomes (e.g., cis vs. trans addition). acs.orgnih.gov This predictive power is crucial for designing reactions that yield a single desired isomer.

Catalyst Design: By understanding how a catalyst's structure influences its activity, new and improved catalysts can be designed in silico before being synthesized in the lab. rsc.org DFT can be used to tune electronic properties and steric factors to enhance catalytic performance. researchgate.netrsc.org

A study on the hydrofluorination of this compound combined experimental work with DFT calculations to understand the formation of E and Z isomers, revealing that the product distribution is under kinetic and thermodynamic control, respectively. nih.gov Such integrated approaches accelerate the discovery and optimization of new synthetic methods. acs.org

Exploration of Novel Functionalization Strategies for Advanced Applications

The functionalization of internal alkynes like this compound is a highly active area of research, as it allows for the creation of complex molecules with tailored properties for materials science, medicinal chemistry, and organic electronics. rawdatalibrary.netbohrium.com While the alkyne itself is a key functional group, modifying the cyclohexyl or phenyl rings, or reacting the triple bond, opens up a vast chemical space.

Future research directions include:

Late-Stage Functionalization: Developing methods to introduce functional groups into the molecule at a late stage of a synthetic sequence is highly valuable, particularly in drug discovery. acs.orgacs.org This could involve C-H activation strategies to selectively modify the phenyl or cyclohexyl rings.

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to build molecular complexity efficiently. nih.gov The alkyne moiety in this compound can participate in various multicomponent reactions to generate diverse scaffolds, such as highly substituted triazoles or complex olefins. nih.gov

Catalytic Functionalization: Transition-metal catalysis provides powerful tools for the functionalization of alkynes. acs.org This includes reactions like hydroarylation, carboboration, and arylative cyclization, which can transform the simple alkyne into more complex, stereodefined structures. acs.org For example, palladium-catalyzed cross-coupling of thiomethylated alkynes with organozinc reagents provides a route to functionalized acetylene derivatives. thieme-connect.com

Polymerization: Activated internal alkynes can be used as monomers in polymerization reactions to create novel polymers with unique architectures and functions. bohrium.com While this compound itself may not be sufficiently "activated" for polymerization, derivatives bearing electron-withdrawing groups could be explored as monomers for creating hyperbranched polymers or functional materials. bohrium.com

The development of these novel functionalization strategies will expand the utility of this compound from a simple building block to a versatile platform for constructing advanced materials and complex organic molecules. rawdatalibrary.netresearchgate.net

Q & A

Q. What are the standard protocols for synthesizing (cyclohexylethynyl)benzene derivatives, and how can purity be ensured?

A common method involves iron-catalyzed cross-coupling of iodocyclohexane with ethynylmagnesium bromide derivatives under phosphine-free conditions. For example, 1-(cyclohexylethynyl)-4-methoxybenzene is synthesized using iodocyclohexane and ((4-methoxyphenyl)ethynyl)magnesium bromide, followed by purification via flash chromatography (hexanes/EtOAc gradients). Purity is confirmed by 1H^1H and 13C^{13}C NMR, ensuring peaks align with expected chemical shifts (e.g., aromatic protons at δ 7.32 ppm and methoxy groups at δ 3.78 ppm). Reproducibility requires strict control of reaction stoichiometry, solvent purity, and inert atmosphere .

Q. How should researchers characterize newly synthesized this compound compounds?

Key steps include:

  • Structural confirmation : NMR spectroscopy (1H^1H, 13C^{13}C) to verify alkyne connectivity and substituent effects. For example, the cyclohexyl group’s protons appear as overlapping multiplets (δ 1.2–1.9 ppm) .
  • Purity assessment : High-resolution mass spectrometry (HRMS) to validate molecular formulas (e.g., C15_{15}H18_{18}SAg [M+Ag]+^+ for a methylthio-substituted derivative, with an error margin <0.0002 Da) .
  • Chromatographic validation : Retention factors (Rf_f) during flash chromatography using hexanes/EtOAc gradients.

Q. What solvents and reaction conditions optimize yield in alkyne coupling reactions?

Tetrahydrofuran (THF) is preferred for Grignard reagent compatibility. FeBr2_2/O-TMEDA catalytic systems enhance cross-coupling efficiency for non-activated alkyl halides. Yields range from 48% to 65%, depending on steric hindrance and halide reactivity (e.g., bromocyclohexane vs. iodocyclohexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during hydroboration of this compound derivatives?

Steric effects dominate regioselectivity in unsymmetrical alkynes. For example, hydroboration of this compound with HB(pin) yields >90% selectivity for the less hindered product. Computational modeling (DFT) or isotopic labeling (e.g., deuterated substrates) can validate transition-state steric interactions. Contrast experimental 1H^1H NMR data with theoretical predictions to identify outliers .

Q. What strategies mitigate discrepancies in NMR spectral data for cyclohexyl-alkyne systems?

  • Dynamic effects : Cyclohexyl ring chair flipping can cause peak broadening. Use low-temperature NMR (e.g., –40°C) to slow conformational changes.
  • Overlapping signals : Apply 2D NMR techniques (e.g., HSQC, COSY) to resolve coupled protons. For example, distinguish cyclohexyl H-axial vs. H-equatorial protons via JJ-coupling constants .
  • Paramagnetic impurities : Pre-treat samples with activated charcoal or filtration to remove trace metal catalysts.

Q. How can computational methods enhance the design of this compound-based catalysts?

  • DFT calculations : Predict electronic effects of substituents (e.g., –OMe, –SMe) on alkyne π-bond polarization. Correlate with experimental Hammett parameters.
  • Molecular docking : Simulate host-guest interactions in supramolecular systems. For instance, evaluate cyclohexyl-alkyne inclusion complexes with β-cyclodextrin .

Methodological Guidance

Q. What are best practices for reporting synthetic procedures to ensure reproducibility?

  • Detailed protocols : Specify molar ratios, solvent drying methods (e.g., MgSO4_4 vs. molecular sieves), and inert gas flow rates.
  • Supporting Information : Include raw NMR spectra, HRMS chromatograms, and TLC images with Rf_f values. Use standardized file naming (e.g., "Compound2a_NMR_CDCl3") .
  • Error analysis : Report yield variations (±5%) across triplicate trials and identify critical steps (e.g., Grignard reagent addition rate).

Q. How should researchers address conflicting literature data on cyclohexyl-alkyne stability?

  • Accelerated degradation studies : Expose compounds to UV light, heat, or humidity, then monitor decomposition via GC-MS.
  • Comparative kinetics : Use Arrhenius plots to compare degradation rates under varying conditions. For example, assess oxidative stability in air vs. argon .

Data Presentation & Analysis

Q. What statistical methods are appropriate for analyzing catalytic efficiency data?

  • Linear regression : Correlate catalyst loading (%) vs. yield for trend analysis.
  • ANOVA : Compare means across reaction conditions (e.g., FeBr2_2 vs. other metal catalysts).
  • Error bars : Use standard deviation (SD) for triplicate experiments, not standard error (SE) .

Q. How to validate mechanistic hypotheses in alkyne functionalization reactions?

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for C–H vs. C–D bonds in deuterated substrates.
  • Radical trapping : Add TEMPO to confirm/rule out radical intermediates.
  • Stereochemical probes : Use enantiomerically pure substrates to track stereochemistry retention/inversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.